molecular formula C12H15FO4S B13526282 (3-(Fluoromethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate

(3-(Fluoromethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13526282
M. Wt: 274.31 g/mol
InChI Key: VLCBHDBZMQDAIM-UHFFFAOYSA-N
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Description

[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate is a chemical compound that features a fluoromethyl group attached to an oxetane ring, which is further connected to a methylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate typically involves the formation of the oxetane ring followed by the introduction of the fluoromethyl group and the sulfonate ester. One common method includes the reaction of an oxetane precursor with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability. [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate may serve as a precursor for the synthesis of pharmaceutical agents with improved therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    α-(trifluoromethyl)styrenes: These compounds are versatile intermediates used in organic synthesis and share the presence of a fluorinated group.

    3-trifluoromethyl-1,2,4-triazoles: Known for their pharmaceutical applications, these compounds also contain a trifluoromethyl group.

Uniqueness

What sets [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate apart is its combination of an oxetane ring with a fluoromethyl group and a sulfonate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C12H15FO4S

Molecular Weight

274.31 g/mol

IUPAC Name

[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15FO4S/c1-10-2-4-11(5-3-10)18(14,15)17-9-12(6-13)7-16-8-12/h2-5H,6-9H2,1H3

InChI Key

VLCBHDBZMQDAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)CF

Origin of Product

United States

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